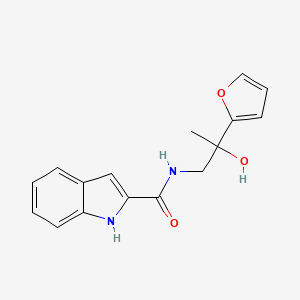

N-(2-(furan-2-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and indole rings, and the introduction of the carboxamide group. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and indole rings, and the carboxamide group. The furan ring is a heterocyclic compound with a five-membered aromatic ring. The indole ring is a bicyclic structure, and the carboxamide group features a carbonyl group attached to a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and indole rings could contribute to its aromaticity and potentially its UV/Vis absorption properties .Applications De Recherche Scientifique

Synthesis and Biological Activities

N-(2-(furan-2-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide derivatives are synthesized for potential biological applications, notably for their anti-inflammatory and anticancer properties. For instance, some derivatives have been prepared and examined for analgesic and anti-inflammatory activities using the acetic acid writhing method in mice and the carrageenin edema method in rats, showing potent activities in animal models (Nakashima et al., 1984). Another study focused on the design and synthesis of these derivatives as epidemal growth factor receptor (EGFR) inhibitors, evaluating their cytotoxic activities against various cancer cell lines. The study discovered that some compounds exhibited potent anticancer activities, suggesting their potential as EGFR inhibitors (Lan et al., 2017).

Chemical Synthesis and Reactivity

The compound's synthesis also opens avenues for exploring its reactivity and potential in creating novel chemical structures. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been investigated, showcasing the compound's versatility in electrophilic substitution reactions and its potential as a precursor for further chemical transformations (Aleksandrov et al., 2017).

Polymer and Materials Science

In polymer and materials science, derivatives of this compound have been utilized to synthesize biobased polyesters and polyesteramides. These studies aim at developing sustainable materials for the polymer industry, leveraging the compound's structure for creating furanic-aliphatic polyesteramides without side reactions, demonstrating the material's potential in manufacturing environmentally friendly polymers (Triki et al., 2018).

Antimicrobial Activity

Exploring the antimicrobial potential, a thiazole-based heterocyclic amide derivative was synthesized and showed good antimicrobial activity against a range of microorganisms, highlighting its promise for pharmacological and medical applications (Cakmak et al., 2022).

Mécanisme D'action

Target of Action

The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a derivative of furan and indole . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas . Similarly, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas due to their advantageous biological and pharmacological characteristics . Indole derivatives, on the other hand, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

It is known that furan and indole derivatives can affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Furan and indole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-16(20,14-7-4-8-21-14)10-17-15(19)13-9-11-5-2-3-6-12(11)18-13/h2-9,18,20H,10H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQZLGZVSUZMQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)

![N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397305.png)

![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)

![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)

![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)